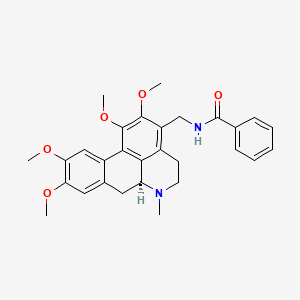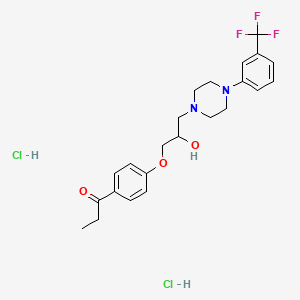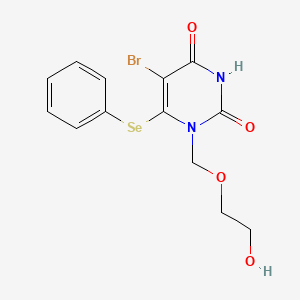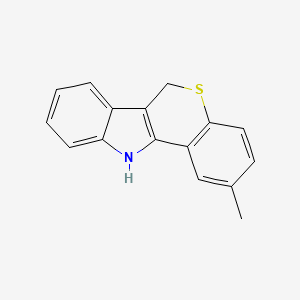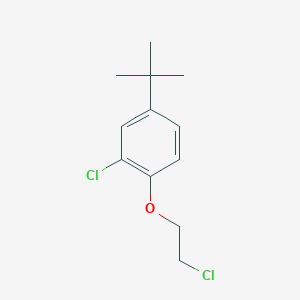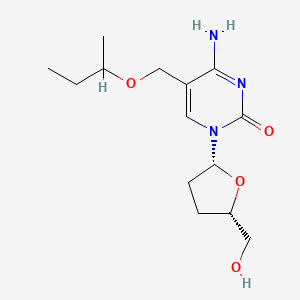
2',3'-Dideoxy-5-(1-methylpropoxymethyl)cytidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,3’-Dideoxy-5-(1-methylpropoxymethyl)cytidine is a synthetic nucleoside analog. It is structurally similar to natural nucleosides but lacks the 2’ and 3’ hydroxyl groups on the ribose sugar, which significantly alters its biological properties. This compound is of interest in medicinal chemistry due to its potential antiviral and anticancer activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxy-5-(1-methylpropoxymethyl)cytidine typically involves multiple steps:
Starting Material: The synthesis often begins with a protected cytidine derivative.
Deoxygenation: The 2’ and 3’ hydroxyl groups are removed through a series of reactions, often involving radical deoxygenation or reduction methods.
Alkylation: The 5-position of the cytidine is alkylated with 1-methylpropoxymethyl chloride under basic conditions to introduce the 1-methylpropoxymethyl group.
Deprotection: Any protecting groups used during the synthesis are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction conditions for higher yields, and employing continuous flow reactors to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2’,3’-Dideoxy-5-(1-methylpropoxymethyl)cytidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the 5-position, potentially forming a ketone or aldehyde derivative.
Reduction: Reduction reactions can target any oxidized forms of the compound, reverting them to their original state.
Substitution: The 5-position alkyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution can be achieved using reagents like sodium azide or thiols.
Major Products
Oxidation: Oxidized derivatives such as 5-formyl or 5-carboxyl compounds.
Reduction: Reduced forms of any oxidized derivatives.
Substitution: Various substituted analogs depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2’,3’-Dideoxy-5-(1-methylpropoxymethyl)cytidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound is studied for its potential to inhibit viral replication. Its structural similarity to natural nucleosides allows it to be incorporated into viral DNA, leading to chain termination and inhibition of viral replication.
Medicine
In medicine, 2’,3’-Dideoxy-5-(1-methylpropoxymethyl)cytidine is investigated for its antiviral and anticancer properties. It has shown promise in preclinical studies against certain types of cancer and viral infections.
Industry
Industrially, this compound can be used in the development of new pharmaceuticals. Its synthesis and modification can lead to the discovery of new drugs with improved efficacy and safety profiles.
Mecanismo De Acción
The mechanism of action of 2’,3’-Dideoxy-5-(1-methylpropoxymethyl)cytidine involves its incorporation into DNA or RNA. Once incorporated, it causes chain termination due to the lack of 2’ and 3’ hydroxyl groups, which are necessary for the formation of phosphodiester bonds. This results in the inhibition of DNA or RNA synthesis, leading to the death of rapidly dividing cells, such as cancer cells or viruses.
Comparación Con Compuestos Similares
Similar Compounds
2’,3’-Dideoxycytidine: Lacks the 5-position modification but also inhibits DNA synthesis.
2’,3’-Dideoxy-5-ethylcytidine: Similar structure with an ethyl group at the 5-position.
2’,3’-Dideoxy-5-(1-methylpropoxymethyl)uridine: Similar structure but with a uracil base instead of cytosine.
Uniqueness
2’,3’-Dideoxy-5-(1-methylpropoxymethyl)cytidine is unique due to its specific 5-position modification, which can influence its biological activity and pharmacokinetic properties. This modification can enhance its stability, bioavailability, and specificity for certain molecular targets compared to its analogs.
Propiedades
Número CAS |
133635-73-1 |
|---|---|
Fórmula molecular |
C14H23N3O4 |
Peso molecular |
297.35 g/mol |
Nombre IUPAC |
4-amino-5-(butan-2-yloxymethyl)-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C14H23N3O4/c1-3-9(2)20-8-10-6-17(14(19)16-13(10)15)12-5-4-11(7-18)21-12/h6,9,11-12,18H,3-5,7-8H2,1-2H3,(H2,15,16,19)/t9?,11-,12+/m0/s1 |
Clave InChI |
AMEMHOZQWMFZEH-CLGJWYQZSA-N |
SMILES isomérico |
CCC(C)OCC1=CN(C(=O)N=C1N)[C@H]2CC[C@H](O2)CO |
SMILES canónico |
CCC(C)OCC1=CN(C(=O)N=C1N)C2CCC(O2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




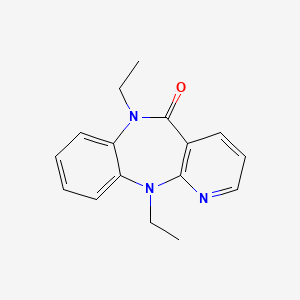
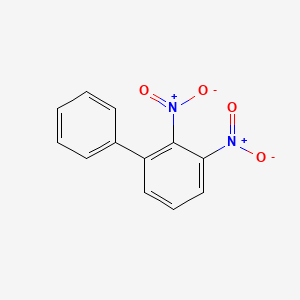
![methyl 2-[(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-12,14-diacetyloxy-6-(furan-3-yl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-10-yl]acetate](/img/structure/B12803445.png)
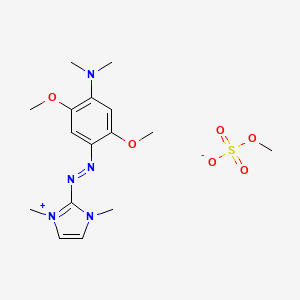

![3-[4-(3-Aminopropyl)piperazin-1-yl]propan-1-amine; terephthalic acid](/img/structure/B12803460.png)
